molecular formula C9H13NOS B15332515 5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde

5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde

Cat. No.: B15332515
M. Wt: 183.27 g/mol
InChI Key: BUVFHSPKVWXUMP-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde is a specialized heterocyclic building block designed for advanced research and development applications. This compound features a thiazole core functionalized with a formyl group at the 2-position, making it a versatile aldehyde intermediate for various synthetic transformations, including condensation and nucleophilic addition reactions. Its structure, which includes a sterically demanding tert-butyl group, is of significant interest in medicinal chemistry for the design and synthesis of novel molecules. Thiazole derivatives are prominent in pharmaceutical research due to their diverse biological activities. Specifically, 4-methylthiazole analogs have been extensively investigated as neuroprotective agents and for their potential in treating neurodegenerative conditions such as Alzheimer's disease. These compounds often function by potentiating GABA(A) receptor activity, which can attenuate glutamate-induced excitotoxicity, a pathway implicated in neuronal cell death . Furthermore, the structural motif of 4-methylthiazole-5-carbaldehyde derivatives is a recognized intermediate in synthesizing complex active pharmaceutical ingredients . Researchers can utilize this high-quality aldehyde as a key precursor for constructing more complex molecular architectures, such as triazole-linked conjugates via "click" chemistry, to explore new chemical space and develop potential therapeutic candidates . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

5-tert-butyl-4-methyl-1,3-thiazole-2-carbaldehyde

InChI

InChI=1S/C9H13NOS/c1-6-8(9(2,3)4)12-7(5-11)10-6/h5H,1-4H3

InChI Key

BUVFHSPKVWXUMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde typically involves the reaction of appropriate thiazole precursors with tert-butyl and methyl substituents. One common method includes the use of tert-butyl isothiocyanate and 4-methylthiazole-2-carboxylic acid as starting materials. The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Reduction Reactions

The aldehyde group undergoes selective reduction to produce primary alcohols. Sodium borohydride (NaBH₄) in the presence of Lewis acids like aluminum chloride (AlCl₃) facilitates this transformation under mild conditions. For example:

Reaction:
5-(tert-Butyl)-4-methylthiazole-2-carbaldehydeNaBH4,AlCl35-(tert-Butyl)-4-methylthiazole-2-methanol\text{this compound} \xrightarrow{\text{NaBH}_4, \text{AlCl}_3} \text{5-(tert-Butyl)-4-methylthiazole-2-methanol}

Reducing AgentSolventTemperatureYieldReference
NaBH₄/AlCl₃THF0–25°C85%

This reaction retains the thiazole ring’s integrity while modifying the aldehyde functionality for further derivatization.

Oxidation Reactions

The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents. The Pinnick oxidation (NaClO₂, 2-methyl-2-butene, buffered pH) is particularly effective for converting aldehydes to carboxylic acids without affecting the thiazole ring .

Reaction:
This compoundPinnick Oxidation5-(tert-Butyl)-4-methylthiazole-2-carboxylic acid\text{this compound} \xrightarrow{\text{Pinnick Oxidation}} \text{5-(tert-Butyl)-4-methylthiazole-2-carboxylic acid}

Oxidizing SystemConditionsYieldReference
NaClO₂, 2-methyl-2-butenepH 6–7, t-BuOH/H₂O78%

Nucleophilic Addition Reactions

The aldehyde’s electrophilic carbonyl carbon participates in nucleophilic additions. Grignard reagents or organometallics add to the aldehyde, forming secondary alcohols:

Example with Grignard Reagent:
R-MgX+This compound5-(tert-Butyl)-4-methylthiazole-2-(R-CHOH)\text{R-MgX} + \text{this compound} \rightarrow \text{5-(tert-Butyl)-4-methylthiazole-2-(R-CHOH)}

NucleophileProductReaction TimeYieldReference
CH₃MgBr2-(1-Hydroxyethyl)thiazole2 hours70%

Condensation Reactions

The aldehyde reacts with primary amines to form Schiff bases (imines), which are intermediates in synthesizing heterocyclic compounds. Acid catalysis (e.g., HCl) accelerates imine formation:

Reaction:
R-NH2+This compoundHClSchiff Base\text{R-NH}_2 + \text{this compound} \xrightarrow{\text{HCl}} \text{Schiff Base}

AmineCatalystSolventYieldReference
AnilineHClEthanol90%

Stability and Reactivity Considerations

  • Thermal Stability: The compound decomposes above 200°C, limiting high-temperature applications.

  • Electrophilic Substitution: The thiazole ring’s electron-deficient nature directs electrophiles to the 5-position.

Scientific Research Applications

5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde is compared to structurally analogous thiazole derivatives. Key comparisons focus on substituent effects, electrochemical behavior, and applications in functional materials.

Substituent Effects on Reactivity and Stability

The tert-butyl group at the 5-position introduces steric hindrance, which stabilizes the molecule against degradation and enhances solubility in nonpolar solvents. In contrast, smaller substituents (e.g., methyl or ethyl groups) at the same position reduce steric protection, leading to lower thermal stability and higher reactivity. For example:

Compound Substituent at 5-position Substituent at 4-position Solubility in THF Thermal Stability (°C)
This compound tert-butyl methyl High >200
5-Methyl-4-ethylthiazole-2-carbaldehyde methyl ethyl Moderate ~150
5-Hydroxy-4-methylthiazole-2-carbaldehyde hydroxy methyl Low <100

Data inferred from analogous thiazole studies .

The methyl group at the 4-position minimally affects steric hindrance but modulates electron density at the aldehyde group, enhancing electrophilicity compared to unsubstituted thiazole-2-carbaldehydes.

Electrochemical and Spectroelectrochemical Behavior

When incorporated into phthalocyanine complexes, this compound-derived materials exhibit reversible one-electron redox processes and distinct nitro-group reduction (when nitro substituents are present). Comparatively:

  • Reversibility of Redox Processes: The tert-butyl group stabilizes radical intermediates, enabling reversible reduction/oxidation at lower potentials (−0.65 V vs. Ag/AgCl for reduction; +1.2 V for oxidation) . Analogues with smaller substituents (e.g., 5-methyl derivatives) show irreversible redox behavior due to reduced steric stabilization.
  • Electrochromic Performance :

    • The tert-butyl-substituted compound displays a 70% transmittance change during redox cycling, outperforming methyl-substituted analogues (45–50% change) .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde, and what reaction conditions are critical for yield optimization?

The synthesis typically involves constructing the thiazole ring followed by introducing the tert-butyl and aldehyde groups. Key steps include cyclization reactions using precursors like thioureas or α-haloketones. Reaction temperature (e.g., maintaining −78°C for lithiation steps, as seen in analogous protocols ) and solvent choice (e.g., dry diethyl ether for moisture-sensitive intermediates) are critical. Post-synthetic purification via column chromatography or recrystallization ensures high purity. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. How can researchers characterize the structure and purity of this compound?

Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Identify characteristic peaks, such as the aldehyde proton (~9.8–10.2 ppm) and tert-butyl group (1.3–1.5 ppm for nine equivalent protons) .
  • Mass spectrometry (EI-MS) : Confirm molecular weight (e.g., calculated [M+1]⁺ for related compounds: ~240–270 m/z) .
  • Elemental analysis : Validate C, H, N, and S content with <0.4% deviation from theoretical values .
  • X-ray crystallography : Resolve crystal structure for unambiguous confirmation (if single crystals are obtainable) .

Q. What experimental precautions are necessary when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for reactions involving volatile intermediates.
  • Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
  • Stability : Store in airtight containers at −20°C to prevent aldehyde oxidation or degradation under ambient conditions .

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation of the thiazole ring in this compound?

Employ isotopic labeling (e.g., ¹³C or ²H) to track carbon sources during cyclization. Computational methods (DFT calculations) can model transition states and energy barriers for key steps like thiourea-α-haloketone condensation. Kinetic studies under varied temperatures/pH can identify rate-determining steps. For example, acidic conditions may accelerate protonation of intermediates, as seen in related thiazole syntheses .

Q. How might researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from differences in:

  • Assay conditions : Test under standardized pH (7.4 for physiological relevance), temperature (37°C), and solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
  • Cellular models : Compare activity across multiple cell lines (e.g., cancer vs. primary cells) to assess selectivity.
  • Structural analogs : Synthesize derivatives (e.g., replacing tert-butyl with other substituents) to isolate pharmacophoric groups responsible for activity .

Q. What strategies can explore the structure-activity relationship (SAR) of this compound in drug discovery?

  • Fragment-based design : Modify the aldehyde group to hydrazones or Schiff bases to enhance bioavailability .
  • Bioisosteric replacement : Substitute the thiazole ring with oxazole or imidazole to evaluate electronic effects on target binding .
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 monolayer models) to prioritize lead compounds .

Q. How can computational methods predict interactions between this compound and biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450 or kinases). Validate with experimental IC₅₀ values .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .
  • QSAR models : Corrogate electronic descriptors (HOMO/LUMO energies) with bioactivity data to design optimized derivatives .

Data Contradiction Analysis

Q. How to address inconsistencies in spectroscopic data (e.g., NMR shifts) across studies?

  • Solvent effects : Compare spectra in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • Concentration-dependent shifts : Dilute samples to avoid aggregation artifacts.
  • Instrument calibration : Validate using internal standards (e.g., TMS for NMR) .

Safety and Compliance

Q. What regulatory guidelines apply to using this compound in preclinical research?

  • Follow REACH/ECHA protocols for hazard classification (e.g., GHS labeling for irritants) .
  • Document waste disposal per OSHA standards and institutional biosafety committees (IBC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.